3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,4-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes methoxy groups, a trifluoromethyl group, and a benzimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of Benzamide Moiety: The final step involves coupling the benzimidazole derivative with 3,4-dimethoxybenzoic acid or its activated ester (e.g., acid chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing cost-effective reagents, and ensuring high yields and purity through efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
3,4-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-(2-trifluoromethylphenyl)benzamide
- 4-Methoxy-N-(2-trifluoromethylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(2-trifluoromethylphenyl)benzamide
Uniqueness
3,4-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the benzimidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research applications, distinguishing it from other similar compounds that may lack one or more of these features.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H14F3N3O3 |
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Molecular Weight |
365.31 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14F3N3O3/c1-25-13-6-3-9(7-14(13)26-2)15(24)21-10-4-5-11-12(8-10)23-16(22-11)17(18,19)20/h3-8H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
YQJYNDJXOCLEGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC |
Origin of Product |
United States |
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